molecular formula C14H18N2 B13845650 1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole

1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole

Cat. No.: B13845650
M. Wt: 214.31 g/mol
InChI Key: JCCLGASPCREPRT-UHFFFAOYSA-N
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Description

1-(2-Pyrrolidin-1-ylethyl)indole is a synthetic compound that belongs to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals

Preparation Methods

The synthesis of 1-(2-pyrrolidin-1-ylethyl)indole can be achieved through various methods. One common approach involves the reaction of indole with 2-bromoethylpyrrolidine under basic conditions. This reaction typically uses a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial production methods for indole derivatives often involve catalytic processes. For instance, palladium-catalyzed cross-coupling reactions can be employed to construct the indole framework with high efficiency and selectivity. These methods are scalable and suitable for large-scale production.

Chemical Reactions Analysis

1-(2-Pyrrolidin-1-ylethyl)indole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.

    Substitution: Electrophilic substitution reactions are common for indole derivatives. For example, nitration can be achieved using nitric acid and sulfuric acid, while halogenation can be performed using halogens like chlorine or bromine.

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation typically yields ketones or acids, while substitution reactions introduce various functional groups onto the indole ring.

Scientific Research Applications

1-(2-Pyrrolidin-1-ylethyl)indole has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: This compound can be used in studies related to neurotransmitter systems due to its structural similarity to serotonin and other indole-based neurotransmitters.

    Medicine: Research into potential therapeutic applications includes its use as a precursor for drug development, particularly in the field of neuropharmacology.

    Industry: Indole derivatives are used in the production of dyes, fragrances, and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-pyrrolidin-1-ylethyl)indole involves its interaction with various molecular targets. Due to its indole structure, it can bind to serotonin receptors and other neurotransmitter receptors, influencing their activity. This interaction can modulate neurotransmitter release and uptake, affecting various physiological processes.

Comparison with Similar Compounds

1-(2-Pyrrolidin-1-ylethyl)indole can be compared to other indole derivatives such as:

    Tryptamine: A naturally occurring compound with a similar indole structure but different side chains.

    Serotonin: A neurotransmitter with an indole core, playing a crucial role in mood regulation.

    Melatonin: Another indole derivative involved in regulating sleep-wake cycles.

The uniqueness of 1-(2-pyrrolidin-1-ylethyl)indole lies in its specific pyrrolidine substitution, which can alter its chemical properties and biological activity compared to other indole derivatives.

This comprehensive overview highlights the significance of 1-(2-pyrrolidin-1-ylethyl)indole in various fields of research and its potential applications

Properties

Molecular Formula

C14H18N2

Molecular Weight

214.31 g/mol

IUPAC Name

1-(2-pyrrolidin-1-ylethyl)indole

InChI

InChI=1S/C14H18N2/c1-2-6-14-13(5-1)7-10-16(14)12-11-15-8-3-4-9-15/h1-2,5-7,10H,3-4,8-9,11-12H2

InChI Key

JCCLGASPCREPRT-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCN2C=CC3=CC=CC=C32

Origin of Product

United States

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